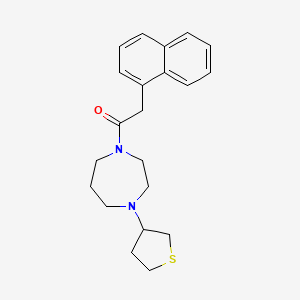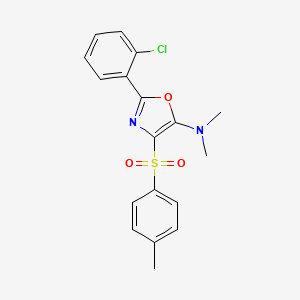
2-(2-chlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the cyclization of precursor molecules, often in the presence of a catalyst or by using specific reagents that facilitate the formation of the desired heterocyclic structure. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide using Ni(NO3)2 as a catalyst . This suggests that similar methods could potentially be applied to synthesize the compound "2-(2-chlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine."
Molecular Structure Analysis
The molecular structures of chlorophenyl-containing compounds are often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Such detailed structural information is crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall electronic structure of the molecule. The presence of amine groups can lead to the formation of hydrogen bonds, as seen in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, where inversion dimers are formed via N—H⋯N hydrogen bonds . These interactions can significantly affect the chemical behavior and potential applications of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl-containing compounds can be studied using various spectroscopic techniques, such as FT-IR, NMR, and HRMS, as well as thermal analysis methods like TGA/DTA. For instance, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was characterized by these methods, providing insights into its stability and electronic properties . Theoretical calculations, such as density functional theory (DFT), can also predict electronic absorption spectra and analyze frontier molecular orbitals, which are essential for understanding the electronic transitions and potential applications of the compounds .
Applications De Recherche Scientifique
Synthesis and Structural Properties
Research in organic chemistry often focuses on the synthesis and structural analysis of novel compounds. For instance, studies have explored the synthesis of substituted thiazolidinones from chloral and substituted anilines, highlighting the diversity of products that can be formed under different conditions. This type of research provides foundational knowledge for understanding the reactivity and potential applications of chlorinated compounds in medicinal chemistry and material science (Issac & Tierney, 1996).
Environmental Impact and Degradation
The environmental science field examines the impact, fate, and degradation of chlorophenols and their derivatives due to their widespread use and persistence in the environment. Studies have detailed how chlorophenols, including those generated from the degradation of complex organochlorines, act as precursors to more toxic compounds like dioxins in municipal solid waste incineration and other processes (Peng et al., 2016). These insights are crucial for developing strategies to mitigate environmental contamination and for designing greener chemical processes.
Pharmacological and Toxicological Reviews
In the pharmacological domain, research reviews focus on the toxicological profiles and potential therapeutic applications of compounds. For example, the dopaminergic system's modulation by D2 receptor ligands, which may involve structurally related compounds, is a significant area of study for treating neuropsychiatric disorders (Jůza et al., 2022). Such research aids in the development of new drugs and in understanding the biological implications of chemical exposure.
Advanced Oxidation Processes
Studies on advanced oxidation processes for degrading nitrogen-containing hazardous compounds, including amines and pesticides, reflect ongoing efforts to address pollution and environmental toxicity. The effectiveness of various techniques, such as ozonation and Fenton processes, in breaking down persistent organic pollutants provides valuable information for environmental remediation technologies (Bhat & Gogate, 2021).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-8-10-13(11-9-12)25(22,23)17-18(21(2)3)24-16(20-17)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGFIQMCCDMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N,N-dimethyl-4-tosyloxazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide](/img/structure/B2538728.png)
![3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2538729.png)
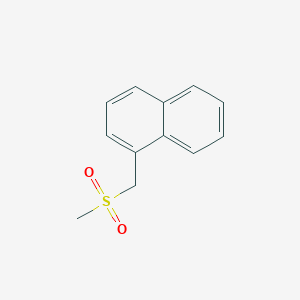
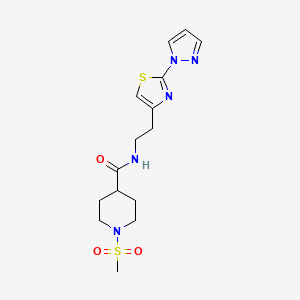

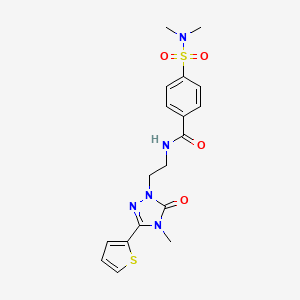
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide](/img/structure/B2538736.png)
![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2538740.png)
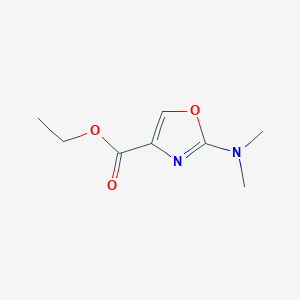
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)
![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)
